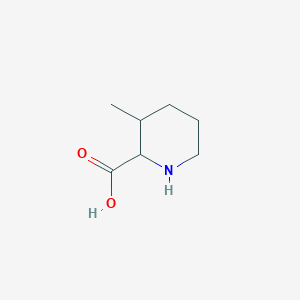3-methylpiperidine-2-carboxylic Acid
CAS No.:
Cat. No.: VC16699938
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 3-methylpiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
| Standard InChI Key | BGYDRACYCBSXEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCNC1C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Structure
3-Methylpiperidine-2-carboxylic acid (C₇H₁₃NO₂) consists of a piperidine ring with a methyl substituent at position 3 and a carboxylic acid group at position 2. The saturated ring system confers conformational flexibility, influencing its reactivity and interactions in biological systems. Structural analogs, such as 2-methylpiperidine-2-carboxylic acid, exhibit similar physicochemical profiles, with a molecular weight of 143.18 g/mol, density of 1.075 g/cm³, and boiling point of 259.5°C .
Physicochemical Characteristics
Key properties inferred from related compounds include:
| Property | Value | Source Compound |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | 2-Methylpiperidine-2-carboxylic acid |
| Molecular Weight | 143.18 g/mol | |
| Density | 1.075 g/cm³ | |
| Boiling Point | 259.5°C | |
| Flash Point | 110.7°C | |
| LogP | 0.932 |
The carboxylic acid group (pKa ~3.5) enhances solubility in polar solvents, while the methyl group contributes to hydrophobic interactions .
Synthesis and Catalytic Pathways
Chemical Synthesis
Traditional routes for piperidine carboxylic acids involve cyclization of amino alcohols or reductive amination of keto acids. For example, 3-methylpyridine-2-carboxylic acid synthesis employs dimethyl sulfate and sodium hydroxide under heating . Adapting these methods, 3-methylpiperidine-2-carboxylic acid could be synthesized via:
-
Ring-closing metathesis: Using Grubbs catalyst to form the piperidine ring from diene precursors.
-
Hydrogenation of pyridine derivatives: Reducing 3-methylpyridine-2-carboxylic acid under high-pressure H₂ with palladium catalysts .
Biocatalytic Approaches
Recent advances in enzymatic cascades demonstrate scalable production of piperidine derivatives. Escherichia coli expressing diamine oxidase (from Rhodococcus erythroprolis) and imine reductase (from Streptosporangium roseum) converted 1,5-diamino-2-methylpentane to 3-methylpiperidine at 67% yield in a 20 L bioreactor . Introducing a carboxylation step via engineered decarboxylases could extend this platform to synthesize 3-methylpiperidine-2-carboxylic acid .
Degradation and Metabolic Pathways
Microbial Degradation
Gordonia nitida LE31 degrades structurally similar 3-methylpyridine via C-2–C-3 ring cleavage, producing levulinic acid and formic acid . Key enzymes include:
-
Levulinic aldehyde dehydrogenase: Upregulated in 3-methylpyridine-grown cells (28 mU/mg protein vs. 11 mU/mg in acetate-grown cells) .
-
Formamidase: Activity increases to 24 mU/mg during degradation, facilitating deamination .
While 3-methylpiperidine-2-carboxylic acid degradation remains unstudied, analogous pathways likely involve initial oxidation of the piperidine ring followed by β-oxidation of the carboxylic acid chain.
Biological and Pharmacological Relevance
Enzyme Interactions
Piperidine carboxylic acids inhibit enzymes like brain pyruvate kinase (IC₅₀ ~50 μM) and osteoblast protein carboxylation (40% inhibition at 100 μM). The carboxylic acid group chelates metal ions in enzyme active sites, while the piperidine ring stabilizes hydrophobic interactions.
Industrial Applications
Polymer Chemistry
Piperidine carboxylic acids serve as monomers for polyamides and polycarbonates. The methyl group enhances thermal stability, with glass transition temperatures (Tg) exceeding 150°C in copolymer blends.
Chiral Building Blocks
The stereocenter at C-2 enables asymmetric synthesis of pharmaceuticals. For example, levetiracetam (antiepileptic) derivatives incorporate similar piperidine carboxylate motifs .
Analytical Characterization
Spectroscopic Methods
-
NMR: δ¹H (D₂O): 1.2–1.4 ppm (m, CH₂), 2.1 ppm (s, CH₃), 3.3 ppm (m, N–CH₂) .
-
FTIR: Strong absorption at 1700 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O–H of carboxylic acid) .
Chromatography
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH) resolves 3-methylpiperidine-2-carboxylic acid with a retention time of 6.8 min .
Future Directions
-
Biosynthesis Optimization: Leveraging CRISPR-Cas9 to engineer E. coli strains for carboxylation during biotransformation .
-
Drug Delivery Systems: Encapsulating the compound in lipid nanoparticles to enhance bioavailability.
-
Environmental Impact Studies: Assessing biodegradation products in soil and aquatic systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume